S-Alpine-Hydride

Vue d'ensemble

Description

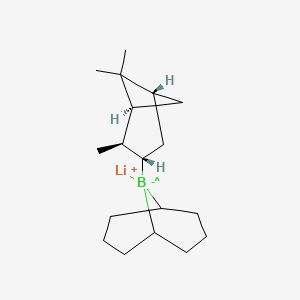

S-Alpine-Hydride, also known as Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride, is a chemical compound widely used in scientific research and applications . It is usually encountered as a solution .

Synthesis Analysis

The synthesis of S-Alpine-Hydride involves catalytic hydrogen atom transfer reactions. Earth-abundant metal complexes generate stabilized and unstabilized carbon-centered radicals from alkenes of various substitution patterns with robust chemoselectivity .Molecular Structure Analysis

The molecular structure of S-Alpine-Hydride is represented by the formula C18H32BLi . It is also known as Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride .Chemical Reactions Analysis

Hydride transfer reactions are prevalent in the chemical sciences, with diverse applications in areas including biochemistry, organic synthesis, homogeneous catalysis, and alternative energy conversion. Transition metal hydride complexes are key intermediates in many of these reactions .Physical And Chemical Properties Analysis

S-Alpine-Hydride has a molecular weight of 266.20 g/mol . It is a colorless liquid, although it is usually encountered as a solution . The physical properties and reactivity of hydrides are valuable tools for understanding individual hydride transfer reactions, especially for applications in catalysis .Applications De Recherche Scientifique

Applications in Thermal and Energy Systems

Metal hydrides, including S-Alpine-Hydride, have found extensive applications in various engineering systems, processes, and devices. These applications span across thermal systems, energy systems, actuation, sensing, processing, semiconductors, biomimetic and biomedical systems, and nuclear applications (Bhuiya, Kumar, & Kim, 2015). Specifically, they have been utilized in hydrogen compressors, refrigerators, actuators, as well as in the design of sensors and energy-efficient windows.

Advances in Clean Energy Applications

Recent advancements in metal hydrides, including S-Alpine-Hydride, focus on their applications in clean energy, such as smart solar collectors, smart windows, sensors, thermal energy storage, and batteries. This progress is partly due to increased research driven by global incentives for hydrogen storage and its application in fuel cell operation (Ronnebro & Majzoub, 2013).

Renaissance in Energy Materials

Hydrides, including S-Alpine-Hydride, are re-emerging as promising materials for electrochemical energy storage. Their applications extend to electrolytes for mono- and divalent batteries and anodes for lithium-ion batteries. The potential of hydrides in efficient power transmission has also been identified, marking a new era in hydride research and development (Mohtadi & Orimo, 2017).

Hydrogen Storage in Mg

Hydrogen storage in metal hydrides like Mg-based hydrides shows promise due to their high hydrogen capacity and potential for commercialization. These materials are being researched for improved kinetics, lower desorption temperatures, and enhanced cycle life (Jain, Lal, & Jain, 2010).

Applications in Storage and Compression

Metal hydrides, such as S-Alpine-Hydride, are efficient and low-risk options for high-density hydrogen storage. They have been developed for stationary applications and mobile applications, like in submarines. Metal hydride-based compressors are commercially available and are evolving as solutions for on-board hydrogen storage in fuel cell vehicles (Bellosta von Colbe et al., 2019).

Aluminum Hydride in Energy Storage

Aluminum hydride (AlH3) and related compounds are key in hydrogen and energy storage, having applications in rocket fuel, explosives, reducing agents, and as hydrogen sources for portable fuel cells. This review covers research developments on AlH3, including synthesis, structural aspects, and potential regeneration routes (Graetz et al., 2011).

Metal-Free Hydrides in Catalysis

Metal-free hydrides are gaining interest for their roles in catalysis, such as hydrogen activation and electrocatalytic CO2 reduction. This review discusses the structural design, thermodynamic hydricity, and applications in catalysis, highlighting their potential in replacing transition-metal hydride catalysts (Ilic et al., 2018).

Polyhydrido Copper Clusters

Polyhydrido copper clusters have applications in hydrogen-related areas, offering insights for future research. These clusters have been utilized in organic chemical transformations and can transform into uniquely shaped nanoparticles, suggesting their role in metal hydride reduction (Dhayal, van Zyl, & Liu, 2016).

Nanostructured Metal Hydrides

Nanostructured metal hydrides, including S-Alpine-Hydride, exhibit improved properties over their bulk counterparts. They are recognized for their potential in energy storage applications due to enhanced surface-to-volume ratios, reduced transport length, and tunable nanointerfaces (Schneemann et al., 2018).

Thermal Energy Storage with Metal Hydrides

Metal hydrides offer higher energy densities compared to traditional heat storage materials, making them suitable for solar thermal energy production. Research focuses on developing new hydrides with higher working temperatures for the next generation of solar thermal plants (Manickam et al., 2019).

Metal (Boro-)Hydrides in Energy Storage

Metal hydrides, including borohydrides, are potential candidates for energy storage, particularly when coupled with fuel cells and batteries. They have applications in hydrogen and heat storage matrices, thin films for hydrogen sensors, and as electrodes and solid-state electrolytes in battery technologies (Bannenberg et al., 2020).

Lithium Fast-Ionic Conduction in Complex Hydrides

Complex hydrides, including lithium-based ones, are explored as solid electrolytes in lithium-ion batteries due to their lithium fast-ionic conduction properties. This review presents recent progress in the development of lithium fast-ionic conductors based on complex hydrides (Matsuo & Orimo, 2011).

Design of Metal Hydride Reactors

Metal hydride reactors, integral to many industrial applications, require careful design consideration. This review covers the primary configuration, thermal management, hydrogen transfer, and mechanistic strength essential for the performance of metal hydride reactors (Yang et al., 2010).

Development of Metal Hydride-Based Thermal Machines

This review focuses on the thermal management issues and developmental status of metal hydride-based thermal machines, covering their design, evolution, and coupling with conventional thermal systems for enhanced performance (Muthukumar et al., 2018).

Tuning Hydrogen Storage in Light Metal Element Systems

Recent progress in enhancing the thermodynamics and kinetics of hydrogen storage in light metal element systems, including Mg-based and complex hydrides, is summarized. The review discusses strategies like nanoscaling, catalyzing, and altering reaction routes (Wang et al., 2016).

Early Main Group Metal Hydrides

This article discusses the synthesis, structures, and applications of early main group metal hydride complexes. These soluble metal hydrides are highly reactive and have applications in catalysis and as model systems for hydrogen storage materials (Harder, 2012).

Mécanisme D'action

Target of Action

S-Alpine-Hydride, also known as Lithium B-isopinocampheyl-9-borabicyclo [3.3.1]nonyl hydride solution

Mode of Action

It’s known that hydride compounds often participate in redox reactions, acting as reducing agents . They can donate electrons, facilitating various biochemical reactions. In the case of S-Alpine-Hydride, it may interact with its targets by transferring hydride ions (H-), thereby altering the targets’ chemical state and influencing their function .

Biochemical Pathways

For instance, it might affect the glyoxalase system and ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular size, as well as the pH and enzymatic activity within the body, can influence its ADME properties .

Result of Action

Hydride transfer complexes have been found to reprogram nicotinamide adenine dinucleotide (nad) metabolism and bypass cellular senescence, promoting tumor formation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like S-Alpine-Hydride. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s stability and reactivity . Additionally, the physiological environment within the body, including factors like enzymatic activity and pH, can also influence the compound’s action .

Safety and Hazards

Orientations Futures

The storage of hydrogen using metal hydrides like S-Alpine-Hydride shows great promise due to the ability to store and deliver energy on demand while achieving higher volumetric density and safer storage conditions compared with traditional storage options such as compressed gas or liquid hydrogen . As the field of chemistry involving hydrides is progressing rapidly, this area of research is expected to continue growing .

Propriétés

InChI |

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWMZXHGVQUHN-NPFSMDCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746582 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Alpine-Hydride | |

CAS RN |

100013-07-8 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Alpine-Hydrideâ?¢ Alpine-Hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)

![Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B1512823.png)

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)

![Bis(2,2-dimethylpropanoato)(4-methylphenyl)bis[tris[4-(trifluoromethyl)phenyl]phosphine]rhodium](/img/structure/B1512835.png)